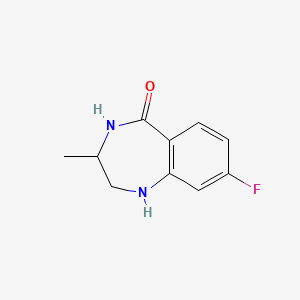

8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Vue d'ensemble

Description

“8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” is a chemical compound with the CAS Number: 1427381-04-1 . It has a molecular weight of 194.21 . The IUPAC name for this compound is 8-fluoro-3-methyl-1,2,3,4-tetrahydro-5H-benzo [e] [1,4]diazepin-5-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FN2O/c1-6-5-12-9-4-7 (11)2-3-8 (9)10 (14)13-6/h2-4,6,12H,5H2,1H3, (H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

8-Fluoro-3-Methyl-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepin-5-One belongs to a class of compounds known for their complex chemical structures and various applications in chemical synthesis. The molecule serves as a basis for synthesizing novel derivatives with potential medicinal interest, particularly for their properties as benzodiazepines. These properties include roles in supporting activity against certain human cancers (Naveen et al., 2019). The molecular structure of such compounds is often a focus of study to understand their chemical behavior and interaction potentials, as evidenced by research on the X-ray structures and theoretical studies on similar tetrafluorinated benzodiazepinones (Pérez-Torralba et al., 2013).

Synthetic Methodologies and Molecular Frameworks

In the realm of synthetic chemistry, the compound's framework serves as a privileged molecular scaffold, exploited for developing efficient synthesis protocols for novel medicinal analogs. Such synthetic methodologies are crucial for expanding the library of benzodiazepine derivatives with potential therapeutic applications. For instance, the synthesis of novel 5-(1′,3′,4′)oxadiazole ring-incorporated analogs, appended with the Mannich's base motifs, exemplifies the synthetic utility of the molecule's core structure (Devi et al., 2014).

Pharmacological Potential and Molecular Interactions

The benzodiazepine class, to which 8-Fluoro-3-Methyl-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepin-5-One belongs, is notable for its pharmacological properties. The research often focuses on the potential medicinal applications of these compounds, including their interactions with biological receptors and the subsequent physiological effects. For example, studies on fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system aim to evaluate the importance of fluorine atoms in the molecular structure concerning pharmacological activity at the benzodiazepine site on receptors (Guerrini et al., 2010).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle and store the compound safely .

Orientations Futures

The compound is currently being studied in phase 2 and 3 clinical trials for the treatment of locally advanced and/or metastatic breast cancer with germline BRCA1/2 deleterious mutations . It has shown remarkable antitumor efficacy in the BRCA1 mutant MX-1 breast cancer xenograft model following oral administration as a single-agent or in combination with chemotherapy agents such as temozolomide and cisplatin .

Propriétés

IUPAC Name |

8-fluoro-3-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-5-12-9-4-7(11)2-3-8(9)10(14)13-6/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKLSCXWRDJWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(C=CC(=C2)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1377264.png)

![5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1377265.png)

![Tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1377271.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1377282.png)